![molecular formula C5H8N2O3 B1612267 3-Oxo-piperazine-2-carboxylic acid CAS No. 925890-01-3](/img/structure/B1612267.png)
3-Oxo-piperazine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Medicinal Chemistry and Drug Design
3-Oxo-piperazine-2-carboxylic acid: is a valuable building block in medicinal chemistry. It’s used in the synthesis of various bioactive molecules, including farnesyl-protein transferase inhibitors, factor Xa inhibitors, and GPII antagonists . These compounds have potential applications in treating diseases like cancer and thrombosis.
Proteomics Research
In proteomics, 3-Oxo-piperazine-2-carboxylic acid serves as a biochemical tool. It’s utilized for studying protein interactions and functions, as well as in the identification of biomarkers for diseases . Its role in proteomics is crucial for advancing our understanding of biological processes at the molecular level.
Chemical Synthesis
This compound is instrumental in chemical synthesis, particularly in the construction of complex molecular structures. It’s used as a precursor in various synthetic routes, enabling the creation of intricate organic compounds with potential applications in pharmaceuticals and materials science .
Pharmaceutical Research
3-Oxo-piperazine-2-carboxylic acid: is involved in pharmaceutical research, particularly in the development of new drugs. It’s a key intermediate in the synthesis of novel therapeutic agents, playing a role in the discovery of treatments for a range of medical conditions .
Industrial Applications
In the industrial sector, 3-Oxo-piperazine-2-carboxylic acid is used in the manufacture of various products. It’s a component in the production of specialty chemicals, polymers, and other materials that require precise chemical properties .
Environmental Applications
While specific environmental applications of 3-Oxo-piperazine-2-carboxylic acid are not extensively documented, compounds like this are often studied for their environmental impact and potential use in green chemistry initiatives. They may be evaluated for biodegradability, toxicity, and their role in sustainable practices .
Safety And Hazards
properties
IUPAC Name |
3-oxopiperazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O3/c8-4-3(5(9)10)6-1-2-7-4/h3,6H,1-2H2,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDQTDPZWUAOIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604015 | |
Record name | 3-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-piperazine-2-carboxylic acid | |
CAS RN |
925890-01-3 | |
Record name | 3-Oxopiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30604015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.